Milliamine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Milliamine C is typically isolated from the latex of Euphorbia Millii using a combination of counter-current distribution, preparative thin-layer chromatography (TLC), and preparative high-performance liquid chromatography (HPLC) . The isolation process involves extracting the latex with organic solvents, followed by purification through chromatographic techniques .
Chemical Reactions Analysis
Milliamine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduction products.
Substitution: This compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Milliamine C has several scientific research applications:
Mechanism of Action
The mechanism of action of Milliamine C involves its interaction with specific molecular targets in biological systems. It exerts its effects by binding to certain proteins and enzymes, disrupting their normal functions . This disruption can lead to cell death or other toxic effects, making it a potent bioactive compound .
Comparison with Similar Compounds
Properties
CAS No. |
49620-09-9 |
---|---|
Molecular Formula |
C43H47N3O9 |
Molecular Weight |
749.8 g/mol |
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 2-[[2-[[2-(dimethylamino)benzoyl]amino]-3-hydroxybenzoyl]amino]benzoate |
InChI |
InChI=1S/C43H47N3O9/c1-22-20-42-23(2)18-29-33(41(29,3)4)28(36(42)50)19-24(21-47)35(49)43(42,54)37(22)55-40(53)25-12-7-9-15-30(25)44-39(52)27-14-11-17-32(48)34(27)45-38(51)26-13-8-10-16-31(26)46(5)6/h7-17,19-20,23,28-29,33,35,37,47-49,54H,18,21H2,1-6H3,(H,44,52)(H,45,51)/t23-,28+,29-,33+,35-,37+,42+,43+/m1/s1 |
InChI Key |
NWUXCAUIAMSMJQ-IYVCBSORSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C)O)O)CO |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C5=CC=CC=C5NC(=O)C6=C(C(=CC=C6)O)NC(=O)C7=CC=CC=C7N(C)C)C)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.